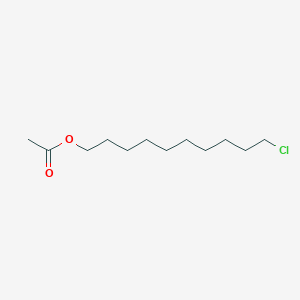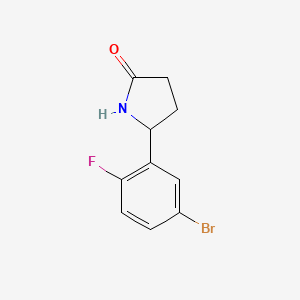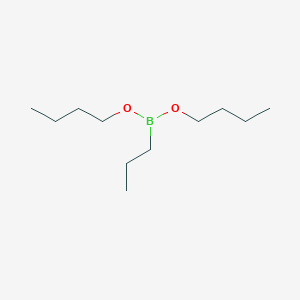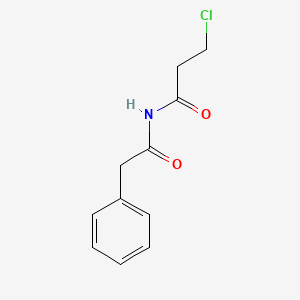
10-Chlorodecyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10-Chlorodecyl acetate, also known as acetic acid, 10-chlorodecyl ester, is an organic compound with the molecular formula C12H23ClO2 and a molecular weight of 234.763 g/mol . It is a derivative of decanol, where the hydroxyl group is replaced by an acetate group and a chlorine atom is attached to the tenth carbon of the decyl chain.
准备方法
10-Chlorodecyl acetate can be synthesized through various methods. One common synthetic route involves the esterification of 10-chloro-1-decanol with acetic acid or acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion . Industrial production methods may involve similar esterification processes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield.
化学反应分析
10-Chlorodecyl acetate undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as hydroxide ions, leading to the formation of 10-hydroxydecyl acetate.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to produce 10-chloro-1-decanol and acetic acid.
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or ketones.
科学研究应用
10-Chlorodecyl acetate has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, particularly in the production of surfactants and emulsifiers.
Biology: The compound can be used in studies involving membrane permeability and the effects of chlorinated esters on biological systems.
Medicine: Research may explore its potential as a precursor for pharmaceuticals or as a model compound for studying ester hydrolysis in biological systems.
Industry: It is utilized in the formulation of specialty chemicals, including lubricants and plasticizers.
作用机制
The mechanism of action of 10-Chlorodecyl acetate involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to release acetic acid and 10-chloro-1-decanol, which may interact with cellular membranes and proteins. The chlorine atom can also participate in nucleophilic substitution reactions, potentially altering the compound’s biological activity .
相似化合物的比较
10-Chlorodecyl acetate can be compared with other similar compounds such as:
10-Bromodecyl acetate: Similar in structure but with a bromine atom instead of chlorine, which may affect its reactivity and biological activity.
10-Iododecyl acetate: Contains an iodine atom, making it more reactive in substitution reactions compared to its chloro and bromo counterparts.
10-Chlorodecyl propionate: Similar structure but with a propionate group instead of an acetate group, which may influence its hydrolysis rate and solubility.
These comparisons highlight the unique properties of this compound, particularly its reactivity and applications in various fields.
属性
分子式 |
C12H23ClO2 |
|---|---|
分子量 |
234.76 g/mol |
IUPAC 名称 |
10-chlorodecyl acetate |
InChI |
InChI=1S/C12H23ClO2/c1-12(14)15-11-9-7-5-3-2-4-6-8-10-13/h2-11H2,1H3 |
InChI 键 |
JFOKWOUOZKLRKE-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OCCCCCCCCCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(3aR,7S,7aR)-4-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,5,6,7,7a-hexahydro-2H-furo[3,2-b]pyridine-7-carboxylic acid](/img/structure/B11751765.png)
![2-[({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}amino)methyl]benzoic acid](/img/structure/B11751769.png)

![4-[({[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]benzene-1,3-diol](/img/structure/B11751773.png)


![{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(2,5-difluorophenyl)methyl]amine](/img/structure/B11751791.png)
![Ethyl 2-methyl-4H-pyrrolo[2,3-d]thiazole-5-carboxylate](/img/structure/B11751799.png)
![[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11751800.png)


